![molecular formula C15H18FNO4 B2991123 6-Fluoro-2-[(2-methylpropan-2-yl)oxycarbonyl]-3,4-dihydro-1H-isoquinoline-7-carboxylic acid CAS No. 2137706-75-1](/img/structure/B2991123.png)
6-Fluoro-2-[(2-methylpropan-2-yl)oxycarbonyl]-3,4-dihydro-1H-isoquinoline-7-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Fluoro-2-[(2-methylpropan-2-yl)oxycarbonyl]-3,4-dihydro-1H-isoquinoline-7-carboxylic acid is a useful research compound. Its molecular formula is C15H18FNO4 and its molecular weight is 295.31. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Photophysical Properties and Synthesis
Research on fluoroquinolones, including those with similar structural features to the compound , has demonstrated significant interest in understanding their photophysical behaviors and developing efficient synthesis methods. For example, studies have explored the photochemistry of fluoroquinolones in aqueous solutions, revealing insights into their stability and reactivity under light exposure. Such investigations are crucial for designing fluoroquinolones with optimized pharmacological properties and minimal phototoxicity.
The synthesis of novel fluoroquinolones has been a critical area of research, with methodologies focusing on introducing various substituents to enhance their antibacterial and anticancer activities. These synthetic efforts aim to improve the compounds' selectivity and efficacy against specific targets.
Antimicrobial Applications
Several fluoroquinolones have been synthesized and evaluated for their antimycobacterial activities, both in vitro and in vivo, against Mycobacterium tuberculosis and other strains. This research has identified compounds with potent activity against drug-resistant bacterial strains, highlighting the potential of fluoroquinolones in addressing the challenge of antimicrobial resistance. The mechanisms of action often involve the inhibition of bacterial enzymes critical for DNA replication and transcription, such as DNA gyrase and topoisomerase IV.
Anticancer Applications
The exploration of fluoroquinolones as anticancer agents has uncovered compounds with promising antiproliferative effects against various cancer cell lines. These studies assess the compounds' ability to inhibit key enzymes involved in cancer cell DNA replication and repair, offering a potential therapeutic strategy for targeting cancer cells while sparing normal cells.
References
- Mella, Fasani, & Albini (2001) discussed the photochemistry of fluoroquinolones in aqueous solutions, highlighting their photostability and reactivity patterns.
- Senthilkumar et al. (2009) evaluated novel fluoroquinolones for their antimycobacterial activities, identifying compounds with significant efficacy against tuberculosis strains.
- Al-Trawneh et al. (2010) synthesized and assessed fluoroquinolones for their antimicrobial and antiproliferative activity, indicating dual-use potential in antibacterial and anticancer therapy.
Eigenschaften
IUPAC Name |
6-fluoro-2-[(2-methylpropan-2-yl)oxycarbonyl]-3,4-dihydro-1H-isoquinoline-7-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18FNO4/c1-15(2,3)21-14(20)17-5-4-9-7-12(16)11(13(18)19)6-10(9)8-17/h6-7H,4-5,8H2,1-3H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MHIDOXDZMZBHQQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2=CC(=C(C=C2C1)C(=O)O)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18FNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![4-[bis(2-methoxyethyl)sulfamoyl]-N-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2991042.png)

![2-[3-(2,5-dimethyl-1H-pyrrol-1-yl)-2-thienyl]-7-(2-thienyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B2991046.png)
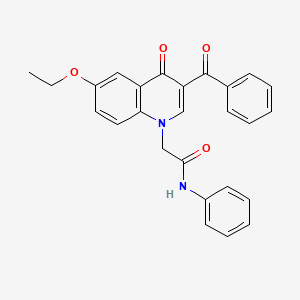
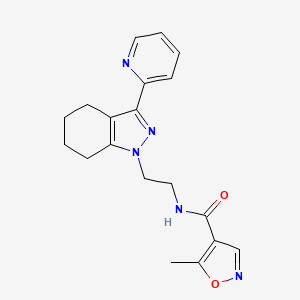


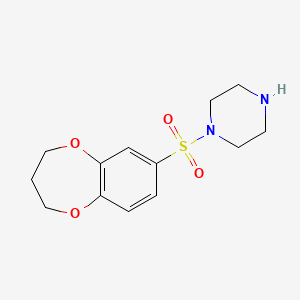

![8-[(dibenzylamino)methyl]-7-(4-fluorobenzyl)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B2991058.png)
![1-Isopropyl-6,6-dimethoxy-2-azaspiro[3.3]heptane](/img/structure/B2991060.png)
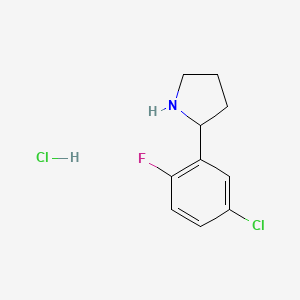
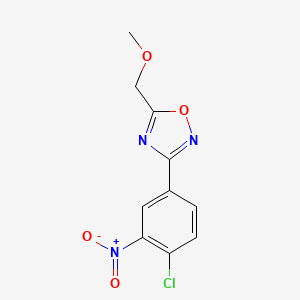
![2-oxo-N-[3-(trifluoromethyl)phenyl]-1-[[3-(trifluoromethyl)phenyl]methyl]pyridine-3-carboxamide](/img/structure/B2991063.png)
